molecular formula C20H21NO B4792302 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine

2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine

Cat. No. B4792302
M. Wt: 291.4 g/mol
InChI Key: AHFWZTKCXSTNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine, also known as MNMA-2, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine is not fully understood. However, it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine has also been shown to interact with other receptors, including dopamine and sigma receptors.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can result in improved mood and decreased anxiety. 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine has also been shown to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine has several advantages for lab experiments, including its high potency, selectivity, and affinity for specific receptors. However, it also has some limitations, including its potential toxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for the study of 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine. One direction is to investigate its potential use as a therapeutic agent for the treatment of various disorders, including depression, anxiety, and addiction. Another direction is to study its pharmacological properties further to develop new drugs with improved efficacy and fewer side effects. Additionally, future studies could focus on the long-term effects of 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine and its potential toxicity.
In conclusion, 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine is a research chemical that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. This paper has provided an overview of 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential uses and limitations of 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine has been used in various scientific research studies, including medicinal chemistry, pharmacology, and neuroscience. It has been investigated for its potential use as a therapeutic agent for the treatment of various disorders, including depression, anxiety, and addiction. 2-(3-methoxyphenyl)-N-(2-naphthylmethyl)ethanamine has also been studied for its potential use in the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

2-(3-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-22-20-8-4-5-16(14-20)11-12-21-15-17-9-10-18-6-2-3-7-19(18)13-17/h2-10,13-14,21H,11-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWZTKCXSTNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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